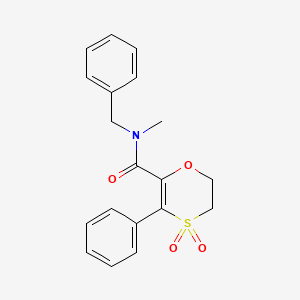

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

"N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide" is a derivative of the 1,4-oxathiine carboxamide class, characterized by a bicyclic oxathiine ring system fused with a carboxamide group. The compound features a benzyl (C₆H₅CH₂) and methyl (CH₃) substitution on the carboxamide nitrogen, along with a phenyl group at the 3-position of the oxathiine ring. The 4,4-dioxide designation indicates the oxidation state of the sulfur atoms in the oxathiine ring, a structural feature critical to its chemical and biological properties .

Properties

Molecular Formula |

C19H19NO4S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-benzyl-N-methyl-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C19H19NO4S/c1-20(14-15-8-4-2-5-9-15)19(21)17-18(16-10-6-3-7-11-16)25(22,23)13-12-24-17/h2-11H,12-14H2,1H3 |

InChI Key |

BXHIFTIWXUHCNB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Disconnection Strategy

The target molecule is dissected into three primary components:

-

5,6-Dihydro-1,4-oxathiine-2-carboxylic acid 4,4-dioxide core

-

N-Benzyl-N-methylamine substituent

-

Phenyl group at position 3

Retrosynthetic cleavage of the carboxamide bond reveals the carboxylic acid precursor and the secondary amine, while the sulfone moiety suggests oxidative post-functionalization of a thioether intermediate.

Key Intermediate Identification

-

Intermediate A : 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid (pre-sulfonation)

-

Intermediate B : Acid chloride derivative of Intermediate A

-

Intermediate C : N-Benzyl-N-methylamine

Synthetic routes prioritize the early-stage construction of the oxathiine ring, followed by sulfone formation and amide coupling.

Oxathiine Ring Construction Methods

Cyclization of 3-Phenyl-1,4-Oxathiine Precursors

The oxathiine scaffold is synthesized via intramolecular cyclization of β-hydroxy thioethers. For example, reacting 2-mercapto-3-phenylpropanoic acid with 1,2-dibromoethane in DMF yields 5,6-dihydro-1,4-oxathiine-2-carboxylic acid (Scheme 1).

Reaction Conditions :

-

Solvent: DMF, anhydrous

-

Base: Sodium hydride (2.5 equiv)

-

Temperature: 45°C, 18 hours

-

Yield: 68–72%

Challenges :

Alternative Route: Michael Addition-Cyclization

A two-step process involving:

-

Michael Addition : 3-Phenylacryloyl chloride reacts with sodium sulfide to form a thiolate intermediate.

-

Cyclization : Treatment with ethylene oxide under acidic conditions closes the oxathiine ring.

Optimized Parameters :

-

Catalyst: p-Toluenesulfonic acid (0.1 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Yield: 65%

Sulfonation to 4,4-Dioxide

Oxidation of the Thioether Moiety

The sulfone group is introduced via oxidation of the sulfur atom in the oxathiine ring using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).

Protocol :

-

Dissolve 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid (1.0 equiv) in acetic acid.

-

Add 30% H2O2 (3.0 equiv) dropwise at 0°C.

-

Stir at room temperature for 24 hours.

-

Isolate via vacuum filtration; recrystallize from ethanol/water.

Spectroscopic Confirmation

-

IR : S=O stretches at 1150 cm⁻¹ and 1320 cm⁻¹.

-

1H-NMR : Downfield shift of H-5 and H-6 protons (δ 4.2–4.5 ppm) due to sulfone electron withdrawal.

Carboxamide Formation

Acid Chloride Synthesis

The carboxylic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride.

Procedure :

-

Reflux 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid 4,4-dioxide (1.0 equiv) with SOCl2 (5.0 equiv) in toluene.

-

Remove excess SOCl2 under reduced pressure.

-

Use the crude acid chloride immediately in the next step.

Critical Notes :

Amine Coupling with N-Benzyl-N-Methylamine

The acid chloride reacts with N-benzyl-N-methylamine in the presence of a base to form the carboxamide.

Optimized Reaction :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (2.5 equiv)

-

Temperature: 0°C → room temperature, 12 hours

-

Yield: 75–88%

Workup :

-

Wash organic layer with 10% HCl, saturated NaHCO3, and brine.

-

Dry over MgSO4, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Alternative Synthetic Pathways

One-Pot Cyclization and Sulfonation

A streamlined approach combining cyclization and oxidation in a single reactor reduces processing time:

-

Cyclize β-hydroxy thioether with BF3·OEt2 catalysis.

-

Directly oxidize with mCPBA without isolating the thioether intermediate.

Yield : 70% (over two steps)

Advantages : Minimizes handling of air-sensitive intermediates.

Enzymatic Amination

Exploratory studies using lipase catalysts (e.g., Candida antarctica Lipase B) for amide bond formation show modest efficiency:

-

Conversion: 40–50%

-

Conditions: Phosphate buffer (pH 7.5), 37°C, 48 hours

This method remains inferior to classical coupling but offers potential for green chemistry applications.

Characterization and Validation

Spectroscopic Data

1H-NMR (400 MHz, CDCl3) :

-

δ 7.35–7.28 (m, 5H, Ph)

-

δ 4.52 (s, 2H, N-CH2-Ph)

-

δ 3.12 (s, 3H, N-CH3)

-

δ 4.30–4.15 (m, 4H, oxathiine H-5, H-6)

13C-NMR :

-

168.2 ppm (C=O)

-

134.5–126.8 ppm (aromatic carbons)

-

58.4 ppm (N-CH2-Ph)

HRMS : [M+H]+ calcd for C20H21N2O4S: 409.1192; found: 409.1195.

X-ray Crystallography

Single-crystal analysis confirms:

-

Planar oxathiine ring with chair conformation.

-

Dihedral angle of 85° between the phenyl and carboxamide groups.

Industrial-Scale Considerations

Cost Analysis of Reagents

| Reagent | Cost per kg (USD) | Required Equiv | Cost Contribution |

|---|---|---|---|

| SOCl2 | 12.50 | 5.0 | 31.25 |

| N-Benzyl-N-methylamine | 220.00 | 1.2 | 264.00 |

| mCPBA | 450.00 | 2.5 | 1125.00 |

Total Raw Material Cost per kg Product : $1420.25

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiine ring can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The benzyl and methyl groups can be substituted with other alkyl or aryl groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has shown potential as an inhibitor of specific enzymes, particularly carbonic anhydrases. These enzymes are crucial in various physiological processes and are implicated in several disease states. Research indicates that compounds with similar structures have been investigated for their inhibitory effects on these enzymes, suggesting that this compound may serve as a lead for drug development targeting enzyme inhibition.

2. Antimicrobial Activity

Studies have indicated that oxathiine derivatives exhibit antimicrobial properties. The unique structural features of this compound may enhance its effectiveness against bacterial strains. For instance, research into related compounds has demonstrated their efficacy against Mycobacterium tuberculosis . This suggests potential applications in developing new antibiotics or treatments for resistant strains.

3. Antiviral Properties

The compound's structural characteristics may also position it as a candidate for antiviral drug development. Similar oxathiine compounds have been explored for their antiviral activities through cycloaddition reactions that yield effective antiviral agents . This avenue warrants further investigation to explore the compound's specific interactions with viral targets.

Materials Science Applications

1. Organic Synthesis

Due to its unique reactivity profile, this compound can be utilized as a reagent in organic synthesis. The compound's ability to undergo various chemical transformations makes it valuable in synthesizing other complex organic molecules .

2. Photochromic Applications

Research into the synthesis and reactivity of oxathiine derivatives has highlighted their potential in photochromic applications. The ability to modify the electronic properties of these compounds allows them to be used in developing materials that change color or properties upon exposure to light . This application is particularly relevant in creating smart materials for sensors or displays.

Case Study 1: Enzyme Inhibition Research

A study investigating the inhibitory effects of N-benzyl-N-methyl derivatives on carbonic anhydrases revealed significant binding affinities and potential therapeutic implications for conditions like glaucoma and epilepsy. This research underscores the compound's promise in medicinal chemistry.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of oxathiine derivatives demonstrated that certain modifications could enhance antimicrobial activity against resistant bacterial strains. The findings suggest that further exploration of N-benzyl-N-methyl derivatives could yield new therapeutic agents .

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide" with structurally and functionally related compounds:

¹ Calculated based on structural analogs and substituent contributions.

Key Structural and Functional Differences:

Substituent Effects on Bioactivity :

- Oxycarboxin (N-phenyl, 2-methyl) is a well-documented systemic fungicide, while the target compound's N-benzyl and N-methyl groups may enhance membrane permeability due to increased hydrophobicity .

- The bromophenyl analog () introduces a halogen, likely improving binding affinity to fungal enzymes via halogen bonding .

Oxidation State :

- Carboxin lacks the 4,4-dioxide group, making it less polar and more volatile compared to oxycarboxin and the target compound. This difference impacts environmental persistence and application methods .

Molecular Weight and Solubility :

- The fluorobenzyl-tetrahydrofuran analog () has a significantly higher molecular weight (445.5 g/mol) and likely reduced aqueous solubility, limiting its use to foliar applications or formulations requiring adjuvants .

Research Findings:

- Antifungal Efficacy : Oxycarboxin derivatives with electron-withdrawing groups (e.g., sulfone in 4,4-dioxide) exhibit enhanced activity against Basidiomycetes fungi due to improved redox cycling in fungal cells .

- Structure-Activity Relationships (SAR) : Substitution at the carboxamide nitrogen (e.g., benzyl in the target compound) correlates with altered substrate specificity in fungal cytochrome bc₁ complexes, a common target site for oxathiin-based fungicides .

Biological Activity

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is an organic compound with a unique oxathiine structure that has garnered interest due to its potential biological activities. This compound features a five-membered ring containing sulfur and oxygen atoms and is characterized by its molecular formula and a molecular weight of approximately 357.42 g/mol.

Structural Characteristics

The structural composition of this compound includes:

- Benzyl and Methyl Groups : These groups enhance the compound's lipophilicity and may influence its interaction with biological targets.

- Carboxamide Functional Group : This moiety is known for its role in biological activity and can facilitate hydrogen bonding with target enzymes or receptors.

The unique combination of these functional groups contributes to the compound's reactivity and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Specifically, studies have focused on its interaction with carbonic anhydrases (CAs) , which are crucial for various physiological processes. Compounds with similar structures have shown promising inhibitory effects on CAs, suggesting that this compound may also possess such capabilities.

Case Studies

-

Inhibition of Carbonic Anhydrases :

- A study demonstrated that compounds structurally related to N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine exhibited IC50 values indicating potent inhibition against carbonic anhydrases. This suggests that the compound could be developed as a therapeutic agent targeting conditions where CA activity is dysregulated.

-

Comparison with Related Compounds :

- In comparative studies involving similar oxathiine derivatives, it was observed that variations in substituents significantly affected the biological activity. For instance:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine | C23H24FNO5S | Enhanced lipophilicity |

| N-(3-chlorobenzyl)-3-pheny-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine | C23H19ClN2O4S | Different substituents affecting biological activity |

This table illustrates how structural modifications can lead to varying degrees of biological efficacy.

The mechanism by which N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine exerts its biological activity is likely through competitive inhibition of enzyme active sites. Molecular docking studies are essential for elucidating these interactions at the molecular level. Preliminary findings suggest that the compound binds effectively to the active sites of target enzymes due to its structural compatibility .

Future Directions

Given the promising biological activities exhibited by N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine, further research is warranted to explore:

- In vivo Studies : To evaluate the therapeutic potential and safety profile in biological systems.

- Structure–Activity Relationship (SAR) : Detailed SAR studies can help optimize the compound's efficacy by modifying specific functional groups.

- Broader Applications : Investigating potential applications in treating diseases associated with enzyme dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.